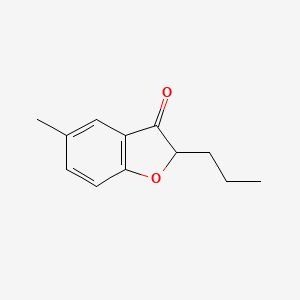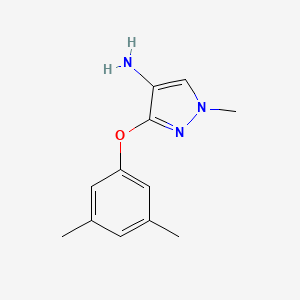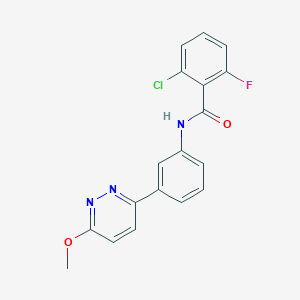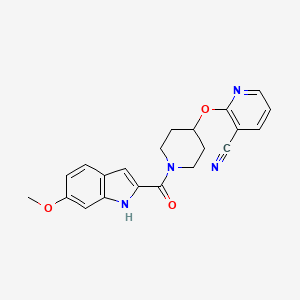![molecular formula C14H16N2O3S B2947204 1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 324009-25-8](/img/structure/B2947204.png)
1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone, otherwise known as DMMPE, is a synthetic compound that has a wide range of applications in the scientific and medical fields. It is a white, crystalline solid with a melting point of 78-80°C and a boiling point of 238-240°C. DMMPE has been used in a variety of studies, ranging from drug development to cancer research.
Aplicaciones Científicas De Investigación
DMMPE has been used in a variety of scientific studies, ranging from drug development to cancer research. It has been used as a drug development tool to study the effects of various compounds on the body. DMMPE has also been used in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, DMMPE has been used to study the effects of various compounds on the immune system and to study the effects of various compounds on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of DMMPE is not fully understood. However, it is believed to interact with various proteins and enzymes in the body, which can lead to various effects. For example, DMMPE has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, DMMPE has been shown to interact with various receptors, such as the serotonin receptor, which can lead to various effects.
Biochemical and Physiological Effects
DMMPE has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as COX-2, which can lead to anti-inflammatory effects. Additionally, DMMPE has been shown to interact with various receptors, such as the serotonin receptor, which can lead to various effects, such as increased alertness and improved mood. DMMPE has also been shown to have antioxidant effects, which can help protect the body from various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMPE has several advantages and limitations when used in lab experiments. One of the advantages of using DMMPE is that it is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. Additionally, DMMPE is non-toxic and has a low risk of side effects, making it a safe compound to use in experiments. However, DMMPE is not soluble in water, which can limit its use in certain experiments. Additionally, DMMPE is not very soluble in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
There are a variety of future directions for DMMPE. For example, DMMPE can be used to study the effects of various compounds on the body and to develop new drugs. Additionally, DMMPE can be used to study the effects of various compounds on the immune system and to study the effects of various compounds on the cardiovascular system. DMMPE can also be used to study the effects of various compounds on cancer cells and to develop new treatments for cancer. Finally, DMMPE can be used to study the effects of various compounds on the brain and to develop new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of DMMPE is a multi-step process that requires careful consideration of the reaction conditions and reactants. The first step involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with phenylsulfonylmethyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields 3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-ethanone (DMMPE). The second step involves the reaction of this intermediate compound with ethyl chloroformate in the presence of a base, such as pyridine, to yield the final product.
Propiedades
IUPAC Name |
1-[4-(benzenesulfonylmethyl)-3,5-dimethylpyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-14(11(2)16(15-10)12(3)17)9-20(18,19)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCCQBIIMHRFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)


![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)



![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)
